
CU-Cyclam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of CU-Cyclam typically involves the reaction of copper(II) salts with 1,4,8,11-tetraazacyclotetradecane in an aqueous or methanolic solution. The reaction is usually carried out under reflux conditions to ensure complete complexation. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity copper(II) salts and 1,4,8,11-tetraazacyclotetradecane, with careful control of reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions: CU-Cyclam undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes.
Substitution: The ligand in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of other chelating agents or ligands in a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
科学研究应用
CU-Cyclam has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a model compound for studying coordination chemistry.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: this compound is explored for its potential in radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging.
Industry: It is used in the development of sensors and as a component in various industrial processes
作用机制
The mechanism of action of CU-Cyclam involves its ability to chelate metal ions, thereby stabilizing them and altering their reactivity. In biological systems, this compound can interact with specific proteins and enzymes, affecting their function. For example, this compound has been shown to bind to the CXCR4 coreceptor, blocking the entry of HIV into cells . The molecular targets and pathways involved in its action include metal ion coordination, hydrogen bonding, and hydrophobic interactions with amino acid residues .
相似化合物的比较
CU-Cyclam is unique in its high stability and versatility compared to other similar compounds. Some similar compounds include:
Nickel(II) 1,4,8,11-tetraazacyclotetradecane: Similar in structure but with nickel instead of copper.
Cobalt(II) 1,4,8,11-tetraazacyclotetradecane: Another similar compound with cobalt as the central metal ion.
Zinc(II) 1,4,8,11-tetraazacyclotetradecane: A zinc-based analog with different reactivity and applications
This compound stands out due to its specific interactions with copper ions, which confer unique properties such as enhanced stability and specific biological activity .
属性
分子式 |
C10H24CuN4 |
|---|---|
分子量 |
263.87 g/mol |
IUPAC 名称 |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |
InChI 键 |
LXENXYBNGDTDRA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCNCCCNCCNC1.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
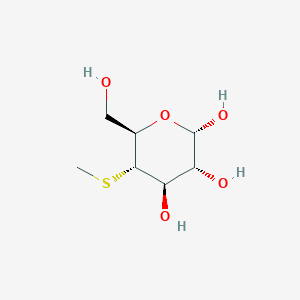
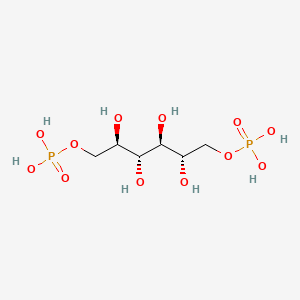
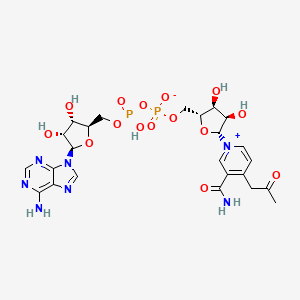
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)

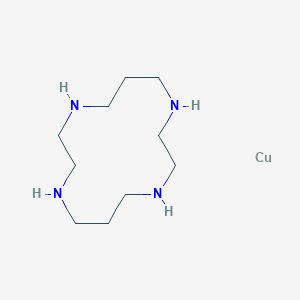
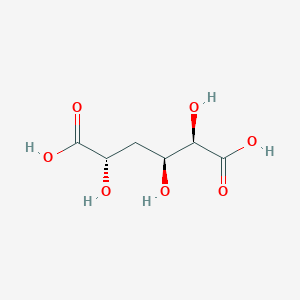
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
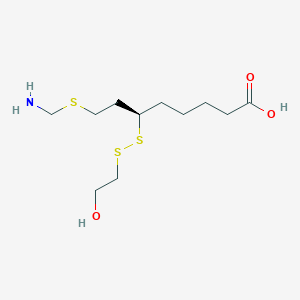
![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)
